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Population Pharmacokinetic Parameters of Veliparib

The following table summarizes the core PopPK parameters and the significant covariates identified in the

final model [1].

Parameter / Covariate Description / Value
Impact on Veliparib
Exposure (AUCss)

Structural Model One-compartment model with linear

clearance and first-order absorption [1].

-

Apparent Oral Clearance
(CL/F)

479 L/day (19.96 L/h) -

Apparent Volume of
Distribution (Vc/F)

152 L -

Covariate on CL/F: Renal
Impairment

• Mild Creatinine Clearance: 60–89 mL/min Increase of 27.3%
(23.7%–30.9%)
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Parameter / Covariate Description / Value
Impact on Veliparib
Exposure (AUCss)

• Moderate Creatinine Clearance: 30–59 mL/min Increase of 65.4%
(56.0%–75.5%)

Covariate on CL/F: Strong
CYP2D6 Inhibitors

Coadministration with drugs like paroxetine Increase of 13.0%
(6.11%–20.8%)

Covariate on CL/F: Sex Male vs. Female 16.5% lower (7.53%–

23.9%) in males

Experimental Protocol Overview

The PopPK meta-analysis was conducted using a specific and standardized methodology [1].

Analysis Population and Data Source: The analysis used pharmacokinetic data from 1,470 adult
subjects with ovarian cancer, breast cancer, or other solid tumors. Data was pooled from nine
clinical trials (six Phase 1, one Phase 2, and two Phase 3 studies). Veliparib was administered

orally at doses ranging from 10 to 400 mg twice daily, either as monotherapy or in combination with
chemotherapy [1].

Modeling Software: The population pharmacokinetic analysis was performed using NONMEM
(Nonlinear Mixed Effects Modeling), a non-validated industry-standard software for this purpose [1].

Base Model Development: A one-compartment model with first-order absorption and linear
elimination best characterized the pharmacokinetics of veliparib. This base model was used as the

foundation for evaluating the effects of various covariates [1].
Covariate Testing: The influence of numerous patient-specific factors (covariates) on veliparib's PK

parameters was systematically tested. These included demographic factors (e.g., age, body weight,
sex), laboratory values (e.g., albumin, creatinine clearance), and concomitant medications (e.g.,

strong CYP2D6 inhibitors) [1].
Final Model Selection: The final model was established based on statistical criteria (the likelihood

ratio test for nested models) and clinical relevance. It included the covariates listed in the table above.
The model's performance was qualified using a visual predictive check [1].

PARP Inhibitor Mechanism of Action
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The diagram below illustrates the core mechanism by which PARP inhibitors like veliparib work,

particularly in the context of DNA damage repair, which underpins their therapeutic use.

PARP Inhibitor (Veliparib) Action
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PARP inhibitor mechanism and synthetic lethality concept.

Key Clinical and Research Implications

Primary Elimination Route: The analysis confirms that veliparib is primarily cleared by the kidneys,
with a mean urinary recovery of unchanged parent drug at 73% [1].

Metabolism: Veliparib undergoes some hepatic metabolism, primarily by CYP2D6 and, to a lesser
extent, by CYP2C19 and CYP3A4. Its major metabolite, M8, has significantly lower (15-fold) PARP-
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inhibitory activity and is not considered clinically relevant [1].

Dosing Guidance: The meta-analysis concluded that, aside from baseline creatinine clearance
(renal impairment), no other covariates had a clinically meaningful effect on veliparib exposure
that would warrant dose adjustment. This simplifies its clinical application [1].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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